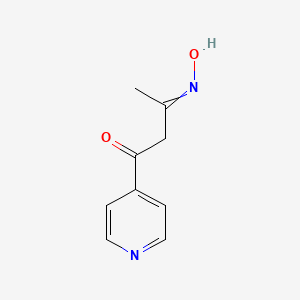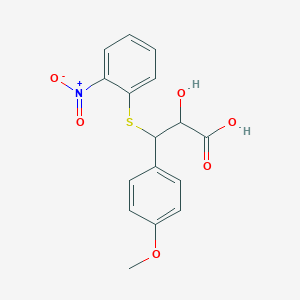
2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid is an organic compound that features both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid likely involves multiple steps, including:
Formation of the aromatic rings: This could involve Friedel-Crafts alkylation or acylation.
Introduction of functional groups: Methods such as nitration, sulfonation, and hydroxylation may be used.
Coupling reactions: The final step might involve coupling the aromatic rings with the aliphatic chain, possibly through a Grignard reaction or other organometallic methods.
Industrial Production Methods
Industrial production would scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and sulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: Investigating the interactions with enzymes or other biological molecules.
Medicine
Drug development: Potential use as a lead compound in the development of new drugs.
Industry
Material science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The presence of multiple functional groups suggests that it could engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid: Lacks the nitro and sulfanyl groups.
3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid: Lacks the hydroxyl group.
Uniqueness
The combination of hydroxyl, methoxy, nitro, and sulfanyl groups in 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid makes it unique, potentially offering a diverse range of chemical reactivity and applications.
Propriétés
Numéro CAS |
30067-06-2 |
|---|---|
Formule moléculaire |
C16H15NO6S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C16H15NO6S/c1-23-11-8-6-10(7-9-11)15(14(18)16(19)20)24-13-5-3-2-4-12(13)17(21)22/h2-9,14-15,18H,1H3,(H,19,20) |
Clé InChI |
MAZQSTHKJABVOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)

![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
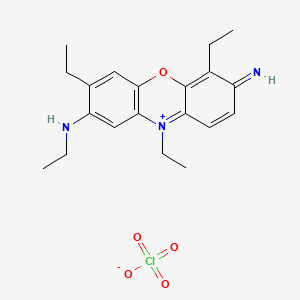
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
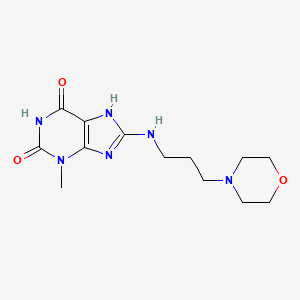
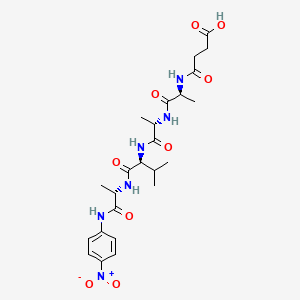
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
